molecular formula C19H19F3N6O B2455643 4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034294-35-2

4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2455643
CAS No.: 2034294-35-2
M. Wt: 404.397
InChI Key: SZJDEWSCYLTBLC-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

A general methodology has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using 2-aminobenzimidazole or 3-amino-1,2,4-triazole, aldehyde, and β-dicarbonyl compound in water medium, facilitated by thiamine hydrochloride (VB1) as a catalyst. This approach highlights the environmental benefits of using water as a solvent and the efficiency of using readily available catalysts for the synthesis of complex heterocyclic compounds (Liu, Lei, & Hu, 2012).

Development of Bioactive Compounds

The compound's structural framework is conducive to the synthesis of bioactive molecules. For example, synthesis routes for pyrazolo[5,1-c][1,2,4]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing a benzofuran moiety have been explored through reactions involving sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines and active methylene compounds. These synthetic pathways are essential for creating molecules with potential biological and pharmacological activities (Abdelhamid, Fahmi, & Alsheflo, 2012).

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-5-7-28-16(9-15)25-26-17(28)10-24-18(29)14-3-1-13(2-4-14)11-27-8-6-23-12-27/h1-4,6,8,12,15H,5,7,9-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJDEWSCYLTBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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